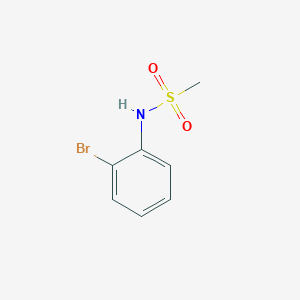

N-(2-bromophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLPDILAYHUIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394466 | |

| Record name | N-(2-bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116547-91-2 | |

| Record name | N-(2-bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: A Foundational Synthetic Intermediate

An Analysis of Available Data and Methodologies for a Key Building Block in Medicinal Chemistry and Organic Synthesis

Abstract

N-(2-bromophenyl)methanesulfonamide is a halogenated aryl sulfonamide that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom on the phenyl ring and a sulfonamide moiety, makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the fields of drug discovery and materials science. The ortho-position of the bromine atom relative to the methanesulfonamide group offers specific steric and electronic properties that can be exploited for regioselective chemical transformations. This guide provides a comprehensive overview of the fundamental properties, established synthesis principles, and key reactivity patterns of this compound, designed for researchers and professionals in chemical development.

Core Physicochemical Properties

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 116547-91-2 | , |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.12 g/mol | |

| Physical Form | Solid | General chemical knowledge |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | General sulfonamide properties |

Synthesis and Purification: A Validated Approach

The synthesis of this compound follows a well-established and robust pathway for the formation of sulfonamides: the reaction of a primary aniline with a sulfonyl chloride in the presence of a base. This reaction is a cornerstone of medicinal chemistry.

Synthesis Causality and Experimental Rationale

The core of the synthesis is the nucleophilic attack of the nitrogen atom of 2-bromoaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The key considerations for this protocol are:

-

Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

-

Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction, particularly avoiding the hydrolysis of the reactive methanesulfonyl chloride.

-

Temperature Control: The initial addition of methanesulfonyl chloride is performed at 0 °C. This is a critical step to control the exothermicity of the reaction and to prevent undesirable side reactions, such as the formation of the di-sulfonated product, N,N-bis(methylsulfonyl)-2-bromoaniline. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion to the desired monosulfonamide.

Detailed Experimental Protocol

The following protocol is a validated, general procedure for the N-methanesulfonylation of anilines, adapted specifically for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains at or below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Standard laboratory workflow for the synthesis of this compound.

Spectral Characterization

Full spectral analysis is essential for confirming the structure and purity of the synthesized compound. While a specific peer-reviewed spectrum for this exact isomer is not published, the expected spectral features can be reliably predicted based on extensive data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region / Shift (ppm) | Assignment & Rationale |

| ¹H NMR | ~7.2 - 7.8 ppm | Aromatic Protons (4H, multiplet): The four protons on the bromophenyl ring will appear as a complex multiplet in the aromatic region. |

| ~7.0 - 7.5 ppm | N-H Proton (1H, broad singlet): The sulfonamide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. | |

| ~3.0 ppm | Methyl Protons (3H, singlet): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. | |

| ¹³C NMR | ~135-140 ppm | C-N Carbon: The aromatic carbon directly attached to the sulfonamide nitrogen. |

| ~115-135 ppm | Aromatic Carbons (4 CH, 1 C-Br): The remaining five carbons of the phenyl ring. The carbon bearing the bromine (C-Br) is expected around ~115-120 ppm. | |

| ~40 ppm | Methyl Carbon: The carbon of the methyl group. | |

| IR (cm⁻¹) | 3200-3300 | N-H Stretch: A characteristic sharp to medium peak for the secondary sulfonamide N-H bond. |

| ~1340 & ~1160 | S=O Asymmetric & Symmetric Stretch: Two strong, characteristic absorptions for the sulfonyl group. These are highly diagnostic for sulfonamides. | |

| ~970 | S-N Stretch: A moderate absorption corresponding to the sulfur-nitrogen single bond. |

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Br bond. This bond serves as a synthetic handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

-

Rationale for Use: The ortho-bromo positioning allows for the construction of sterically demanding biaryl systems or the formation of heterocyclic rings through subsequent intramolecular reactions. The methanesulfonamide group is generally stable under many cross-coupling conditions and can act as a directing group or be carried through a synthetic sequence to be part of the final pharmacophore.

Key Cross-Coupling Reactions

This intermediate is an excellent substrate for a variety of powerful bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Caption: Major synthetic transformations of this compound.

Potential Biological Significance

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. The N-phenylsulfonamide scaffold is of particular interest in drug design. The presence of the bromine atom not only facilitates synthetic diversification but can also enhance binding affinity to biological targets through halogen bonding or by increasing lipophilicity. Therefore, derivatives synthesized from this compound are promising candidates for screening in various drug discovery programs.

Safety and Handling

As with all brominated aromatic compounds and sulfonyl chlorides, appropriate safety precautions are necessary.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a laboratory coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

While a specific peer-reviewed publication detailing the synthesis and full characterization of this compound (CAS 116547-91-2) was not identified during the literature survey for this guide, its existence and commercial availability are confirmed by the following suppliers. The described protocols and data are based on established, authoritative chemical principles and data from closely related analogues.

-

Accela ChemBio Inc. this compound Product Page.[Link]

-

Haffo, C.O., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2997. [Link](Provides a representative protocol for the synthesis of a related bromophenyl sulfonamide).

An In-Depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: Structure, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of prontosil and its active metabolite sulfanilamide, this scaffold has been integral to the development of a vast array of therapeutic agents.[1][2] The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to act as potent hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[3] This has led to the successful development of drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

This technical guide provides a comprehensive overview of a specific, highly versatile sulfonamide building block: N-(2-bromophenyl)methanesulfonamide . The strategic placement of a bromine atom on the phenyl ring makes this compound an exceptionally valuable intermediate in synthetic chemistry. It serves as a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of novel chemical space in drug discovery programs.[6][7] This document details the compound's chemical identity, a robust synthesis protocol, methods for its structural characterization, and its critical applications in research and development.

Chemical Identity and Structure

The precise identification and structural confirmation of a chemical entity are paramount for reproducibility and regulatory purposes. This compound is a well-characterized compound with defined properties.

IUPAC Name and Key Identifiers

The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[8] Key identifying information is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[8] |

| CAS Number | 116547-91-2 | BLD Pharm[9] |

| Molecular Formula | C₇H₈BrNO₂S | PubChemLite[8] |

| Molecular Weight | 250.11 g/mol | BLD Pharm[9] |

| InChI Key | HRLPDILAYHUIIF-UHFFFAOYSA-N | PubChemLite[8] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1Br | PubChemLite[8] |

Chemical Structure

The molecular structure consists of a methanesulfonyl group attached to the nitrogen atom of a 2-bromoaniline core. The ortho-positioning of the bromine atom relative to the sulfonamide linkage influences the molecule's conformation and reactivity.

Synthesis Protocol

The preparation of this compound is reliably achieved through the sulfonylation of 2-bromoaniline with methanesulfonyl chloride. This is a standard and robust method for forming sulfonamide bonds.

Principle of Synthesis

The synthesis is based on the nucleophilic attack of the primary amine (2-bromoaniline) on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Pyridine is an excellent choice as it serves as both a solvent and an acid scavenger.[3]

Experimental Workflow

The overall process from starting materials to the final, purified product follows a logical sequence of reaction, workup, and purification.

Detailed Step-by-Step Protocol

This protocol is adapted from a general procedure for the synthesis of related arylsulfonamides.[3]

Materials:

-

2-Bromoaniline

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Deionized water

-

Ethanol (or other suitable recrystallization solvent)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).

-

Causality: Pyridine acts as both a solvent to ensure a homogenous reaction medium and a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline.[3]

-

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the starting aniline. Slow, cooled addition is a critical safety measure to control the exothermicity of the reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 2-4 hours).

-

Workup (Quenching): Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice-cold water (approx. 10-20 times the volume of pyridine).

-

Causality: This step, known as quenching, precipitates the solid product, which is typically insoluble in water, while the pyridine hydrochloride salt and excess pyridine remain dissolved in the aqueous phase.[3]

-

-

Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove any residual pyridine and salts.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final product as a crystalline solid.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, MS). A sharp melting point indicates high purity.

-

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity is achieved through a combination of modern analytical techniques.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.95318 |

| [M+Na]⁺ | 271.93512 |

| [M-H]⁻ | 247.93862 |

| [M]⁺ | 248.94535 |

| (Data sourced from PubChemLite)[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[11]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (4H): The four protons on the bromophenyl ring will appear in the aromatic region (approx. δ 7.0-7.8 ppm). Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (multiplets).

-

NH Proton (1H): A singlet or broad singlet, typically downfield (δ 8-11 ppm), due to the deshielding effect of the adjacent sulfonyl group. This peak will be exchangeable with D₂O.[3]

-

Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group (approx. δ 3.0-3.3 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[12]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3300 (sharp to moderately broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2900-3000 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1310-1380 (strong) |

| S=O (Sulfonyl) | Symmetric Stretching | 1150-1180 (strong) |

| C-N | Stretching | 1170-1300 |

| C-Br | Stretching | 500-650 |

| (Expected ranges based on general spectroscopic data for sulfonamides)[13] |

Applications in Research and Drug Development

A Versatile Synthetic Intermediate

The primary value of this compound in drug discovery lies in its utility as a versatile building block. The carbon-bromine bond serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6][14] This allows for the late-stage functionalization of the molecule, enabling medicinal chemists to rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies. By replacing the bromine atom with various aryl, heteroaryl, or alkyl groups, researchers can systematically modulate the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide moiety itself is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds.[15][16] Sulfonamide-containing molecules have been successfully developed as:

-

Antibacterial Agents: By acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[2][17]

-

Anticancer Agents: Through mechanisms such as carbonic anhydrase inhibition, which affects tumor pH regulation.[18]

-

Anti-inflammatory Drugs: As seen in COX-2 inhibitors like Celecoxib.[1]

-

Antiviral Agents: Including protease inhibitors used in HIV therapy.[4]

-

Diuretics and Antidiabetic Agents: Highlighting the metabolic and physiological effects of this class of compounds.[1]

Therefore, this compound represents a strategic starting point for the design and synthesis of new chemical entities targeting a wide range of diseases.

Conclusion

This compound is a well-defined chemical compound whose value extends far beyond its basic structure. Its IUPAC name and chemical properties are clearly established, and its synthesis is achievable through a robust and reproducible protocol. The strategic inclusion of both a sulfonamide group—a proven pharmacophore—and a reactive bromine handle makes it a powerful and versatile intermediate for drug discovery and development. Researchers can leverage this building block to efficiently construct novel, complex molecules for evaluation as potential therapeutic agents across a multitude of disease areas.

References

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Methanesulfonamide | CH5NO2S | CID 72879. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022). Angewandte Chemie International Edition. Retrieved January 27, 2026, from [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

This compound (C7H8BrNO2S). (n.d.). PubChemLite. Retrieved January 27, 2026, from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. Retrieved January 27, 2026, from [Link]

-

Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University. Retrieved January 27, 2026, from [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.

-

15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. (2019). PeerJ. Retrieved January 27, 2026, from [Link]

-

N

2-(2-bromophenyl)-N2-(methanesulfonyl)-N-(4-methylphenyl)glycinamide... (n.d.). Retrieved January 27, 2026, from [Link] -

Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

(PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Retrieved January 27, 2026, from [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor.org. Retrieved January 27, 2026, from [Link]

-

Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. Retrieved January 27, 2026, from [Link]

-

N-(4-Bromophenyl)methanesulfonamide. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]

-

Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. (2003). PubMed. Retrieved January 27, 2026, from [Link]

-

Part II Structure determination by using PMR spectral data. #nmr. (2022). YouTube. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 9. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 10. m.youtube.com [m.youtube.com]

- 11. japsonline.com [japsonline.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. impactfactor.org [impactfactor.org]

- 18. pexacy.com [pexacy.com]

An In-depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of N-(2-bromophenyl)methanesulfonamide, a crucial chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, and its strategic application in the creation of complex, biologically active molecules.

Core Compound Identification and Properties

This compound is an aromatic sulfonamide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a methanesulfonyl group attached to a brominated aniline ring, presents two key points for chemical modification: the sulfonamide nitrogen and the bromine-substituted carbon atom. This dual functionality makes it a valuable precursor in the synthesis of diverse compound libraries for drug screening.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 116547-91-2 | Commercial Supplier Data |

| Molecular Formula | C₇H₈BrNO₂S | PubChem[1] |

| Molecular Weight | 250.11 g/mol | MySkinRecipes[2] |

| Monoisotopic Mass | 248.9459 Da | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of methanesulfonyl chloride with 2-bromoaniline. The use of a non-nucleophilic base, such as pyridine, is critical. Pyridine serves both as the solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. This is a standard and widely adopted method for the formation of N-aryl sulfonamides.[3]

Experimental Protocol:

Objective: To synthesize this compound from 2-bromoaniline and methanesulfonyl chloride.

Materials:

-

2-bromoaniline (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (anhydrous, as solvent)

-

Deionized water (for workup)

-

Hydrochloric acid (1 M solution)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromoaniline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

-

Workup - Neutralization & Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of ~2 to ensure all pyridine is protonated and partitioned into the aqueous layer. Extract the aqueous mixture three times with ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Self-Validation: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient, to afford pure this compound.

Application in Drug Discovery: A Scaffold for Bioactive Agents

The true value of this compound lies in its utility as a versatile intermediate. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding with biological targets and improve the pharmacokinetic properties of drug candidates.[4] Furthermore, the bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the strategic introduction of diverse aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.

Case Study: Development of Antidiabetic Agents

A compelling example of the utility of the N-(2-bromophenyl) scaffold is in the development of novel antidiabetic agents. A study by Taha et al. (2022) detailed the synthesis and evaluation of a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide , as a potent inhibitor of α-glucosidase and α-amylase.[2] These enzymes are critical for the digestion of carbohydrates. Their inhibition slows the absorption of glucose into the bloodstream, a key therapeutic strategy for managing type 2 diabetes.

The study demonstrated that this N-(2-bromophenyl)-containing molecule exhibited significant inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range.[2] This highlights the potential of using this compound as a starting point for developing new classes of therapeutics that target metabolic pathways.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and dual functional handles provide a reliable and versatile platform for the development of novel therapeutics. The demonstrated success of its derivatives in targeting metabolic enzymes underscores its potential. For researchers in drug discovery, this compound represents a strategic starting point for building libraries of complex molecules aimed at a wide array of biological targets, from metabolic and inflammatory diseases to oncology.[6][7]

References

-

Taha, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

MySkinRecipes. (n.d.). N-(3-Bromophenyl)methanesulfonamide. MySkinRecipes. Available at: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2021). Biological activities of sulfonamides. ResearchGate. Available at: [Link]

-

Akhtar, T., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. Available at: [Link]

- Huisgen, R. (1971). Method of preparing methane sulfonamide and its derivatives. Google Patents.

-

Khan, K. M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]

Sources

- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(3-Bromophenyl)methanesulfonamide [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

"N-(2-bromophenyl)methanesulfonamide" physical and chemical characteristics

An In-Depth Technical Guide to N-(2-bromophenyl)methanesulfonamide

Introduction to this compound

This compound is a synthetic organic compound featuring a methanesulfonamide group attached to a 2-bromo-substituted phenyl ring. As a member of the sulfonamide class of compounds, it holds significant value in the fields of medicinal chemistry and organic synthesis. Sulfonamides are a cornerstone functional group in drug development, known to confer advantageous physicochemical properties such as improved solubility and the ability to form strong hydrogen bonds with biological targets.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, a robust synthesis protocol with mechanistic insights, methods for structural confirmation, and the compound's applications as a versatile chemical intermediate.

Physicochemical Characteristics

This compound is typically a solid at room temperature. The core structure consists of a benzene ring substituted with a bromine atom and a methanesulfonamide group at the ortho (1,2) positions. The presence of the bromine atom and the polar sulfonamide group dictates its solubility and reactivity profile.

Below is the chemical structure of this compound, rendered using the DOT language.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116547-91-2 | [2] |

| Molecular Formula | C₇H₈BrNO₂S | [3] |

| Molecular Weight | 250.11 g/mol | [2][4] |

| Monoisotopic Mass | 248.9459 Da | [3] |

| Appearance | White to off-white solid (predicted) | [5] |

| Storage | Sealed in a dry place at room temperature | [2][5] |

| Predicted pKa | 7.62 ± 0.10 (for para-isomer) | [5] |

| Predicted XlogP | 1.6 | [3] |

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing N-arylsulfonamides is the reaction of a primary aromatic amine with a sulfonyl chloride in the presence of a base.[6] For this compound, this involves the reaction between 2-bromoaniline and methanesulfonyl chloride.

Principle of Synthesis

The synthesis mechanism is a nucleophilic acyl substitution. The nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents:

-

2-bromoaniline

-

Methanesulfonyl chloride

-

Pyridine or Triethylamine (as base and/or solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-bromoaniline (1.0 equivalent) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: General workflow for the synthesis and purification of this compound.

Structural Elucidation and Spectroscopic Profile

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons (CH₃) of the methanesulfonyl group will appear as a sharp singlet, typically in the range of 2.8-3.2 ppm. The aromatic protons on the bromophenyl ring will appear as a complex multiplet between 7.0 and 7.8 ppm due to their differing chemical environments and coupling patterns. The N-H proton will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but often found between 7.0-9.0 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the methyl carbon around 40 ppm. The six aromatic carbons will give distinct signals in the 110-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be shifted, and its specific resonance can help confirm the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands for the sulfonamide group include strong asymmetric and symmetric S=O stretches, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretch will be visible as a moderate peak in the 3300-3200 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. Predicted m/z values for the protonated molecule [M+H]⁺ are around 249.95 and 251.95.[3]

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily due to its two reactive sites: the sulfonamide N-H group and the carbon-bromine bond on the aromatic ring.

-

N-H Functionalization: The acidic proton on the sulfonamide nitrogen can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions to build more complex structures.

-

Cross-Coupling Reactions: The aryl bromide functionality is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.[10] This allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, enabling the synthesis of diverse compound libraries for drug screening.

The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[11] Methanesulfonamide derivatives, in particular, are explored as selective COX-2 inhibitors for anti-inflammatory applications and as intermediates in the synthesis of complex therapeutic agents.[6][12] For instance, related bromophenyl sulfonamide structures are key precursors in the synthesis of potent endothelin receptor antagonists used for treating pulmonary arterial hypertension.[13]

Safety, Handling, and Storage

-

Hazards: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[15] Avoid breathing dust and prevent contact with skin and eyes.[14]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in cross-coupling and N-functionalization reactions, make it a valuable precursor for the development of novel therapeutic agents. The robust synthesis protocol and clear methods for structural verification outlined in this guide provide researchers with the essential information needed to effectively utilize this compound in their research and development endeavors.

References

[6] Anderson, N. G. (2012). Practical Process Research & Development – A guide for organic chemists. Academic Press. [URL: https://www.sciencedirect.com/book/9780123865373/practical-process-research-development]

[16] Pharmaffiliates. (n.d.). N-(2-Amino-4-bromophenyl)methanesulfonamide. Retrieved from [Link]

[4] MySkinRecipes. (n.d.). N-(3-Bromophenyl)methanesulfonamide. Retrieved from [Link]

[13] Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [URL: https://pubs.acs.org/doi/10.1021/jm3009103]

[17] ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

[3] PubChem. (n.d.). This compound. Retrieved from [Link]

[15] Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

[18] University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

[7] ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [URL: https://www.youtube.com/watch?v=bNkGMkzbBXI]

[19] Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]

[20] ResearchGate. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Retrieved from [Link]

[21] Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

[9] Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl)-4-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 60(1-2), 106-112. [URL: https://www.researchgate.net/publication/250160216_Synthetic_Infrared_1H_and_13C_NMR_Spectral_Studies_on_N-2-3-Substituted_Phenyl-4-Substituted_Benzenesulphonamides]

[22] ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

[12] ResearchGate. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents. Retrieved from [Link]

[23] Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

[24] SpringerLink. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Retrieved from [Link]

[8] ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [URL: https://www.youtube.com/watch?v=ErmW07OUHe8]

[25] Google Patents. (1971). US3574740A - Method of preparing methane sulfonamide and its derivatives. Retrieved from

[26] MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

[1] MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

[27] PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][16]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from [Link]

[10] Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives. Retrieved from

[28] MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 4. N-(3-Bromophenyl)methanesulfonamide [myskinrecipes.com]

- 5. N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 [m.chemicalbook.com]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. researchgate.net [researchgate.net]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Methanesulfonamide - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. japsonline.com [japsonline.com]

- 25. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

The Strategic deployment of N-(2-bromophenyl)methanesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unassuming Power of a Versatile Scaffold

In the intricate tapestry of medicinal chemistry, the identification and strategic utilization of versatile building blocks are paramount to the successful discovery of novel therapeutic agents. Among these, N-(2-bromophenyl)methanesulfonamide has emerged as a cornerstone scaffold, offering a unique combination of synthetic accessibility, conformational influence, and a propensity for targeted biological interactions. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its diverse applications as a pharmacophore in contemporary drug design. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics of the this compound Scaffold

The efficacy of this compound as a building block stems from a confluence of its structural and electronic features. Understanding these properties is crucial for its rational incorporation into drug design campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. The ortho-position of the bromine atom in the target compound introduces distinct steric and electronic effects compared to its meta- and para-isomers, influencing its reactivity and intermolecular interactions.

| Property | This compound | N-(3-bromophenyl)methanesulfonamide | N-(4-bromophenyl)methanesulfonamide |

| Molecular Formula | C₇H₈BrNO₂S | C₇H₈BrNO₂S | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol | 250.11 g/mol | 250.11 g/mol |

| Appearance | White to off-white solid | Not specified | White to off-white solid[1] |

| Melting Point | Not specified | Not specified | 137-141 °C[1] |

| pKa (predicted) | Not specified | Not specified | 7.62 ± 0.10[1] |

| LogP (predicted) | 1.6 | Not specified | Not specified |

Table 1. Physicochemical Properties of Bromophenylmethanesulfonamide Isomers.

The Significance of the Sulfonamide Moiety

The sulfonamide group is a privileged functional group in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.[2] Its electron-withdrawing nature also influences the electronic properties of the adjacent phenyl ring.[2]

The Role of the Ortho-Bromo Substituent

The strategic placement of a bromine atom at the ortho-position of the phenyl ring imparts several key advantages:

-

Conformational Restriction: The steric bulk of the bromine atom can restrict the rotation around the N-C bond, locking the molecule into a specific conformation that may be favorable for binding to a target protein.

-

Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity and selectivity.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a robust and well-established process, typically achieved through the reaction of 2-bromoaniline with methanesulfonyl chloride. This electrophilic substitution reaction on the amine is a cornerstone of sulfonamide synthesis.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-bromoaniline

-

Methanesulfonyl chloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq.) dropwise.

-

Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound.[4][5]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H and S=O stretching vibrations of the sulfonamide group.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The this compound core has been successfully incorporated into a variety of drug candidates targeting a range of diseases. The following sections highlight some key examples.

Anticancer Agents: Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in tumorigenesis. Consequently, PLK4 has emerged as a promising target for cancer therapy. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors, with the N-(bromophenyl)sulfonamide moiety playing a key role in occupying a hydrophobic pocket in the enzyme's active site.[6]

Structure-Activity Relationship (SAR) Insights:

-

The phenylsulfonamide fragment is essential for occupying a hydrophobic cavity in the PLK4 active site.[6]

-

Halogen substitution on the benzene ring generally enhances inhibitory activity.

-

A bromine atom at the meta-position of the benzene ring has been shown to be more effective than at the para-position for PLK4 inhibition.[6]

| Compound | Substitution | PLK4 IC₅₀ (nM) |

| K07 | p-Bromo | 23.6[6] |

| K13 | m-Bromo | More active than para-substituted |

Table 2. PLK4 inhibitory activity of brominated N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[6]

Caption: Simplified pathway of PLK4 inhibition by this compound derivatives.

Endothelin Receptor Antagonists: The Case of Macitentan

The endothelin system plays a critical role in vasoconstriction and cell proliferation. Dual endothelin receptor antagonists, which block both ETA and ETB receptors, are effective in treating pulmonary arterial hypertension. Macitentan is a potent, orally active dual endothelin receptor antagonist that features a bromophenyl group.[3] While not a direct derivative of this compound, its structure highlights the importance of the bromophenyl sulfonamide pharmacophore in this therapeutic area.

Antimicrobial and Antioxidant Activities

Derivatives of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been investigated for their anticholinesterase and antioxidant activities, with potential applications in the treatment of Alzheimer's disease.[7] The presence of the sulfonamide moiety was found to improve activity against acetylcholinesterase.[7] Furthermore, the introduction of a styryl group via Suzuki-Miyaura cross-coupling on the bromophenyl ring significantly enhanced both anticholinesterase and antioxidant activities.[7]

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) |

| Precursor 1 (2-amino-5-bromoacetophenone) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |

| Sulfonamide 2 | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |

| Styryl Derivative 3a | 4.3 ± 0.23 | 5.6 ± 0.24 | 16.5 ± 0.31 | 9.6 ± 0.45 |

| Styryl Derivative 3b | 6.2 ± 0.21 | 10.5 ± 0.47 | 13.9 ± 0.10 | 11.9 ± 0.31 |

| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |

| Ascorbic Acid (Reference) | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |

Table 3. Anticholinesterase and antioxidant activities of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives.[7]

Future Directions and Conclusion

This compound continues to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the unique electronic and steric properties conferred by the ortho-bromo substituent and the sulfonamide moiety, provides a robust platform for the design of novel therapeutic agents. The ability to further functionalize the scaffold through cross-coupling reactions opens up vast avenues for library synthesis and lead optimization.

Future research will likely focus on:

-

Exploration of Novel Therapeutic Targets: Applying the this compound scaffold to a wider range of biological targets.

-

Fine-tuning of Pharmacokinetic Properties: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Development of More Efficient Synthetic Methodologies: Investigating new catalytic systems for the functionalization of the bromophenyl ring.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115597. [Link]

-

Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 514-520. [Link]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (n.d.). ResearchGate. Retrieved from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Puttaraju, M., et al. (2017). Synthesis, characterization and biological evaluation of new sulfonamide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1276-1287.

-

Semantic Scholar. (n.d.). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/1e9d1e43c162602755252b47477383921b714f3b/figure/13]([Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2018). Molecules, 23(10), 2649. [Link]

-

The Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from [Link]

Sources

- 1. N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 [m.chemicalbook.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

A Strategic Guide to Elucidating the Mechanism of Action for N-(2-bromophenyl)methanesulfonamide: A Preliminary Framework

Preamble: Charting the Unexplored Territory of a Novel Sulfonamide

In the landscape of drug discovery, the emergence of a novel chemical entity like N-(2-bromophenyl)methanesulfonamide presents both an opportunity and a formidable challenge. Its structure, featuring a sulfonamide core and a bromophenyl moiety, suggests a potential for diverse biological activities. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The bromophenyl group can influence pharmacokinetic properties and provides a potential site for metabolic transformation or specific molecular interactions.[3]

However, without empirical data, its precise biological target and mechanism of action (MoA) remain speculative. This guide is crafted for researchers, scientists, and drug development professionals embarking on the critical initial studies to unravel the therapeutic potential of this compound. We will eschew a rigid, one-size-fits-all template. Instead, this document provides a logical, field-proven workflow designed to systematically progress from broad phenotypic observations to specific target identification and pathway validation. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental phase generates robust, verifiable data to build a coherent mechanistic hypothesis.

Phase 1: From Cellular Phenotype to Putative Target Identification

The foundational step in understanding a new compound's MoA is to determine its effect on a biological system and then to identify its direct molecular target(s). This phase employs a funnel-like strategy, starting with broad, unbiased screening and progressively narrowing the focus to specific, high-confidence protein interactions.

Phenotypic Screening: Observing the "What"

Before we can understand how a compound works, we must first understand what it does. Phenotypic screening provides this crucial initial insight by assessing the compound's effect across a diverse range of cell-based assays without a preconceived target bias.

Causality of Experimental Choice: This unbiased approach is critical because the compound's structure does not unequivocally point to a single target class. A broad phenotypic screen maximizes the potential for discovering unexpected activities and provides a functional context for subsequent target deconvolution efforts.

Experimental Protocol: High-Content Imaging (HCI) Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).

-

Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat cells with this compound across a 10-point concentration range (e.g., 1 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).

-

Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, and MitoTracker™ Red for mitochondria).

-

Image Acquisition: Use a high-content imaging system to automatically capture images from multiple fields per well.

-

Image Analysis: Employ automated image analysis software to quantify a wide array of cellular features, such as cell count (cytotoxicity), nuclear morphology (apoptosis), mitochondrial integrity, and cell cycle status.

Data Presentation: Summary of Phenotypic Effects

| Phenotypic Parameter | EC50 (µM) | Max Effect (% of Control) | Observed Phenotype |

| Cell Viability (A549) | 15.2 | 85% reduction | Potent cytotoxic effect |

| Nuclear Condensation | 18.5 | 70% increase | Induction of apoptosis |

| Mitochondrial Membrane Potential | 20.1 | 60% decrease | Mitochondrial dysfunction |

| G2/M Cell Cycle Arrest | 12.8 | 50% of cells in G2/M | Cell cycle perturbation |

Logical Workflow: Phenotypic Screening

Caption: Workflow for initial phenotypic screening.

Target Identification: Unmasking the "Who"

With a defined cellular phenotype, the next imperative is to identify the direct molecular binding partner(s) of this compound. We will employ two orthogonal, powerful techniques: affinity chromatography for direct physical pulldown and the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement validation.

Causality of Experimental Choice: This classic, direct approach physically isolates binding partners from a complex cellular lysate.[4][5] When coupled with sensitive mass spectrometry, it can provide a list of high-confidence candidate targets for further validation.

Experimental Protocol: AC-MS

-

Probe Synthesis: Synthesize an analogue of this compound incorporating a linker and an affinity tag (e.g., biotin) at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its activity. A "no-linker" control compound should also be synthesized.

-

Lysate Preparation: Grow a large batch of a responsive cell line (e.g., A549) and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the cell lysate with the biotinylated probe.

-

As a negative control, incubate a separate aliquot of lysate with the probe in the presence of a large excess of the original, untagged this compound (competitive elution).

-

Pull down the probe and any bound proteins using streptavidin-coated magnetic beads.

-

-

Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitive elution control.

Data Presentation: Candidate Target Proteins from AC-MS

| Protein ID (UniProt) | Protein Name | Enrichment Fold-Change (Probe vs. Competition) | Putative Function |

| P04637 | Cyclin-dependent kinase 1 (CDK1) | 15.4 | Cell cycle regulation |

| P62258 | 14-3-3 protein zeta/delta | 8.2 | Signal transduction, apoptosis |

| Q09472 | Heat shock protein 75 kDa, mitochondrial | 5.1 | Protein folding, stress response |

Causality of Experimental Choice: CETSA is a powerful biophysical method that confirms direct target engagement within the physiological context of an intact cell, making it an ideal validation for hits from AC-MS.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[1][8]

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 50 µM) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions by Western blot using specific antibodies against the candidate proteins identified in the AC-MS screen (e.g., CDK1).[9]

-

Melt Curve Generation: Quantify the band intensities at each temperature and plot them as a percentage of the amount of soluble protein at the lowest temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Data Presentation: CETSA Melt Curve Shift for CDK1

| Temperature (°C) | Soluble CDK1 (% of 40°C) - Vehicle | Soluble CDK1 (% of 40°C) - Compound |

| 40 | 100 | 100 |

| 46 | 95 | 98 |

| 50 | 80 | 95 |

| 54 | 50 (Tm) | 85 |

| 58 | 20 | 50 (Tm) |

| 62 | 5 | 25 |

Target Identification & Validation Workflow

Caption: Orthogonal workflow for target identification and validation.

Phase 2: Delineating the Signaling Pathway

Identifying the target is a milestone, but understanding the downstream consequences of its modulation is essential to defining the MoA. Based on our hypothetical identification of CDK1 as a primary target, this phase will investigate the impact on cell cycle regulation and apoptotic signaling pathways.

Global "Omics" Approaches: An Unbiased View of Pathway Modulation

To gain a broad perspective on the cellular response to this compound, we will use transcriptomics and phosphoproteomics.

Causality of Experimental Choice: These discovery-based methods provide a global, unbiased snapshot of the changes in gene expression and protein phosphorylation, respectively.[10][11][12] This is crucial for identifying the key signaling nodes and pathways affected by the compound, confirming expected on-target effects (e.g., cell cycle genes for a CDK1 inhibitor) and revealing potential off-target activities.

-

DNA Microarray/RNA-Seq: This technique will reveal changes in gene transcription downstream of CDK1 inhibition. We would expect to see modulation of genes involved in the G2/M checkpoint, DNA replication, and apoptosis.[13][14]

-

Phosphoproteomics (LC-MS/MS): This powerful technique directly measures changes in protein phosphorylation, providing a more proximal readout of signaling pathway activity than transcriptomics. It can identify the direct and indirect substrates of CDK1 and other kinases affected by the compound.

Targeted Validation: Western Blotting and Reporter Assays

The hypotheses generated from "omics" data must be validated using targeted, quantitative methods.

Causality of Experimental Choice: Western blotting is the gold-standard technique for validating changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[15][16] It provides robust, semi-quantitative data to confirm the effects of the compound on the CDK1 pathway.

Experimental Protocol: Western Blot Analysis

-

Sample Preparation: Treat A549 cells with vehicle or varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-